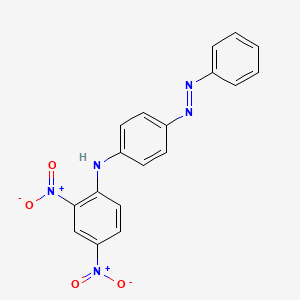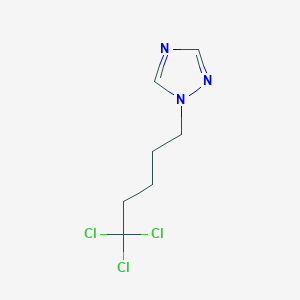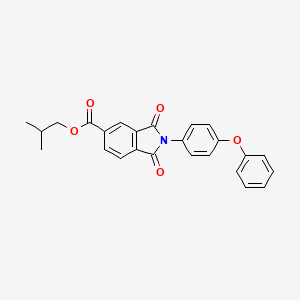![molecular formula C27H28N2O3 B11707499 4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida es un compuesto orgánico complejo caracterizado por sus características estructurales únicas. Este compuesto es parte de la familia del bifenilo, conocida por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida típicamente involucra múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común involucra la reacción de acoplamiento de Suzuki-Miyaura, la cual es ampliamente utilizada para formar enlaces carbono-carbono. Esta reacción requiere un catalizador de paladio y reactivos de boro bajo condiciones suaves y tolerantes a grupos funcionales . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y temperaturas controladas para asegurar el rendimiento deseado del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para lograr mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo, a menudo utilizados en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio, típicamente utilizados en condiciones anhidras.
Sustitución: Los reactivos comunes incluyen nucleófilos como el metóxido de sodio y electrófilos como los haluros de alquilo, a menudo utilizados en solventes polares.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden producir una amplia gama de derivados, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
La 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida tiene varias aplicaciones de investigación científica:
Biología: Puede utilizarse en el estudio de las vías y las interacciones biológicas, particularmente aquellas que involucran derivados de hidrazida.
Industria: Se utiliza en la producción de materiales avanzados, incluyendo polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de la 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida involucra su interacción con objetivos moleculares específicos. El grupo hidrazida del compuesto puede formar enlaces de hidrógeno y coordinarse con iones metálicos, influyendo en varias vías bioquímicas. El grupo fenilciclohexil puede contribuir a sus interacciones hidrofóbicas, afectando su solubilidad y afinidad de unión. En general, la estructura del compuesto le permite modular objetivos y vías moleculares específicas, lo que lleva a sus efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
Éster de pinacol del ácido 4-metoxicarbonilfenilborónico: Este compuesto comparte los grupos metoxi y bifenilo, pero difiere en su funcionalidad de ácido borónico.
4-Metoxi-N-(4-fenilciclohexil)-3-bifenilamina: Este compuesto es similar en estructura pero carece del grupo carbohidrazida.
Singularidad
La 4’-metoxi-N'-[(4-fenilciclohexil)carbonil]bifenil-4-carbohidrazida es única debido a su combinación de grupos metoxi, fenilciclohexil y carbohidrazida. Esta combinación imparte propiedades químicas distintas, como una mayor estabilidad y reactividad, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C27H28N2O3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C27H28N2O3/c1-32-25-17-15-22(16-18-25)21-9-13-24(14-10-21)27(31)29-28-26(30)23-11-7-20(8-12-23)19-5-3-2-4-6-19/h2-6,9-10,13-18,20,23H,7-8,11-12H2,1H3,(H,28,30)(H,29,31) |
Clave InChI |
QJJJPSGQXVKNKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)

![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
